3-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is a chemical compound derived from benzoic acid and piperidine. It is an important intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. This compound is a white, crystalline solid with a molecular weight of 287.37 g/mol and a melting point of 120-122 °C. It is soluble in water, methanol, ethanol, and ethyl acetate.
Wirkmechanismus
3-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% acts as a nucleophile in a variety of organic reactions, such as alkylation, acylation, and condensation reactions. It reacts with electrophiles to form a variety of products, including amides, esters, and thioesters. It can also be used as a catalyst in the synthesis of heterocyclic compounds.
Biochemical and Physiological Effects
3-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is not known to have any direct biochemical or physiological effects. However, it may have indirect effects when used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% in laboratory experiments is its high purity, which ensures reliable results. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective choice. However, it is important to note that the compound is sensitive to light and air and should be stored in a cool, dry place.
Zukünftige Richtungen
The potential future applications of 3-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% include its use as an intermediate in the synthesis of novel pharmaceuticals and agrochemicals. Additionally, it could be used as a catalyst in the synthesis of chiral compounds, which have potential therapeutic applications. It could also be used in the synthesis of heterocyclic compounds, which have potential applications in the field of materials science. Finally, it could be used to synthesize novel compounds with potential applications in the field of drug discovery.
Synthesemethoden
3-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% can be synthesized through a two-step procedure. The first step involves the condensation of piperidine-1-sulfonyl chloride and benzene-1,2-diol in the presence of a base, such as sodium hydroxide, to produce the desired product in a yield of up to 95%. The second step is the purification of the product by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been used in a wide range of scientific research applications. It has been used as a starting material in the synthesis of a variety of pharmaceuticals and agrochemicals, such as insecticides, herbicides, and fungicides. It has also been used as a reagent in the synthesis of novel compounds with potential therapeutic applications. Additionally, it has been used as a catalyst in the synthesis of heterocyclic compounds and as an intermediate in the synthesis of chiral compounds.
Eigenschaften
IUPAC Name |
3-hydroxy-4-(4-piperidin-1-ylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c20-17-12-14(18(21)22)6-9-16(17)13-4-7-15(8-5-13)25(23,24)19-10-2-1-3-11-19/h4-9,12,20H,1-3,10-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFNRDOGPNHJLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692374 |
Source
|
Record name | 2-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid | |
CAS RN |
1261941-53-0 |
Source
|
Record name | 2-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.